
1-(3,4-Dimethylphenyl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)pyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO It is a derivative of pyrrolidinone, a five-membered lactam ring structure, and features a 3,4-dimethylphenyl group attached to the nitrogen atom of the pyrrolidinone ring
Métodos De Preparación
The synthesis of 1-(3,4-Dimethylphenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with pyrrolidine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3,4-Dimethylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)pyrrolidin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparación Con Compuestos Similares
1-(3,4-Dimethylphenyl)pyrrolidin-3-one can be compared to other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler derivative without the phenyl group, used in various synthetic applications.
N-Phenylpyrrolidin-2-one: Similar structure but with a phenyl group attached to the nitrogen atom, used in medicinal chemistry.
3,4-Dimethylphenylpyrrolidine: Lacks the carbonyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C12H15NO/c1-9-3-4-11(7-10(9)2)13-6-5-12(14)8-13/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
HTFLNIRHOZIGRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCC(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B15059950.png)





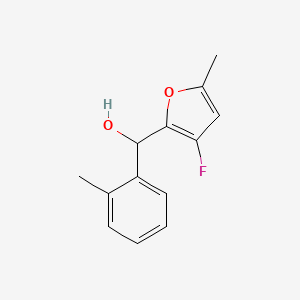
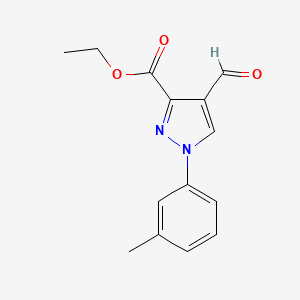
![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)
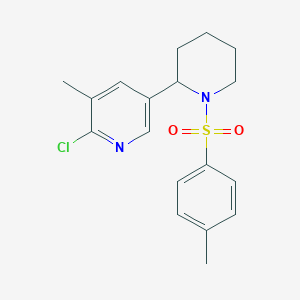
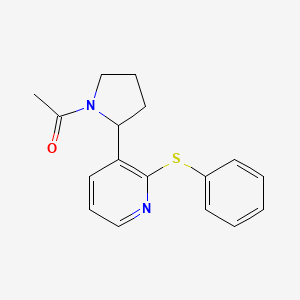
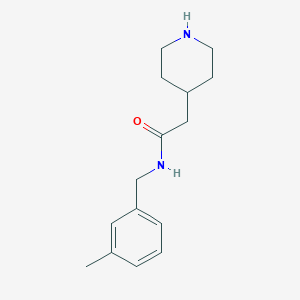
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
